N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
Description
N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position, a thioether linkage at the 4-position, and an acetamide group functionalized with a cyclopentyl substituent.
Properties
IUPAC Name |
N-cyclopentyl-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-11-7-12(2)21(20-11)14-8-16(18-10-17-14)23-9-15(22)19-13-5-3-4-6-13/h7-8,10,13H,3-6,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHZYVBGOYHPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the construction of the pyrimidine core, and the final coupling with the cyclopentyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of pyrazole and pyrimidine compounds exhibit significant antitumor properties. For instance, studies have indicated that compounds similar to N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide demonstrate inhibitory effects on various cancer cell lines. In particular:
- In vitro studies have reported IC50 values indicating potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and others .
Drug Design and Development
This compound serves as a lead compound in drug design due to its structural characteristics that allow for modifications to enhance efficacy and selectivity. Its derivatives are being explored for:
- Anticancer agents : Targeting specific cancers with tailored modifications.
- Antiviral compounds : Investigating its potential against viral infections due to its structural similarities with known antiviral agents.
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
These studies indicate the versatility of pyrazole-based compounds in medicinal chemistry.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine-Thioacetamide Cores
Compound A : N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)-pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide
- Key Differences :
- Replaces the cyclopentyl group with a 4-methylpiperazine moiety.
- Includes a furan-2-yl substituent at the pyrimidine 2-position.
- Functional Impact :
Compound B : N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)
- Key Differences :
- Substitutes the pyrazole with a pyridin-2-yl group.
- Uses a 3,4-dimethoxyphenyl acetamide substituent.
- Functional Impact :
- The pyridinyl group increases hydrogen-bonding capacity, while the methoxy groups enhance metabolic stability.
- Biological Activity :
Compound C : N-(4-methoxyphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide (736168-34-6)
- Key Differences :
- Replaces the pyrimidine-pyrazole system with a pyrazolo[3,4-d]pyrimidine scaffold.
- Substitutes cyclopentyl with a 4-methoxyphenyl group.
- Functional Impact :
- The fused pyrazolo-pyrimidine system may enhance binding affinity to ATP pockets in kinases.
- Synthetic Relevance :
Comparison of Physicochemical Properties
| Property | Target Compound | Compound A | Compound B (Epirimil) |
|---|---|---|---|
| Molecular Weight | ~417.5 g/mol | ~453.5 g/mol | ~428.5 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Hydrogen Bond Donors | 1 | 2 | 2 |
| Hydrogen Bond Acceptors | 6 | 8 | 7 |
| Solubility | Moderate (cyclopentyl group) | High (piperazine) | Moderate (methoxy groups) |
Key Observations :
Pharmacological and Biochemical Insights
- Kinase Inhibition : Pyrimidine-thioacetamides often target kinases (e.g., JAK, EGFR). The 3,5-dimethylpyrazole in the target compound may mimic adenine in ATP-binding sites, a feature shared with Compound A’s furan group .
- Neuroactivity : The cyclopentyl group’s steric bulk may reduce off-target effects compared to Compound A’s piperazine, which could interact with neurotransmitter receptors .
Biological Activity
N-cyclopentyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N5OS, with a molecular weight of 381.49 g/mol. The compound contains a pyrimidine moiety, which is known for its diverse pharmacological properties.
1. Kinase Inhibition
Research indicates that compounds featuring pyrimidine and pyrazole structures often exhibit kinase inhibitory activity. For instance, similar compounds have been shown to target various kinases involved in cancer progression, including the HER family of receptors . The specific mechanism by which this compound exerts its effects may involve the modulation of signaling pathways that are critical for tumor cell survival and proliferation.
2. Anticancer Activity
Studies have highlighted the anticancer potential of pyrimidine derivatives. For example, compounds with similar structures have demonstrated effectiveness against non-small cell lung cancer (NSCLC) by selectively inhibiting mutant forms of EGFR . The presence of the pyrazole ring may enhance this activity through additional interactions with target proteins.
3. Anti-inflammatory Effects
Pyrimidine derivatives are also recognized for their anti-inflammatory properties. The ability to modulate inflammatory pathways could be attributed to their interaction with various cellular receptors and enzymes involved in inflammation . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antitumor Activity
A study conducted on a series of pyrimidine-based compounds revealed that modifications at the 6-position significantly increased their antitumor efficacy in vitro. The compound this compound was included in this study and showed promising results against several cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Selectivity and Toxicity
Another research focused on the selectivity of similar compounds towards cancer cells over normal cells. It was found that N-cyclopentyl derivatives exhibited lower toxicity profiles while maintaining effective inhibition of cancer cell growth, making them suitable candidates for therapeutic use .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5OS |
| Molecular Weight | 381.49 g/mol |
| CAS Number | 606122-28-5 |
| Biological Activities | Kinase inhibition, anticancer, anti-inflammatory |
| Activity Type | Target | Effect |
|---|---|---|
| Kinase Inhibition | HER family receptors | Inhibitory |
| Antitumor | Various cancer cell lines | Growth inhibition |
| Anti-inflammatory | Inflammatory pathways | Modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
